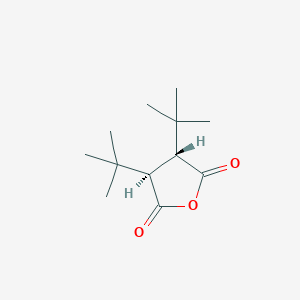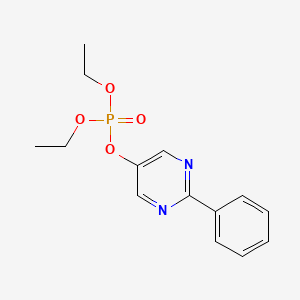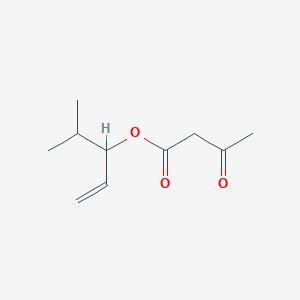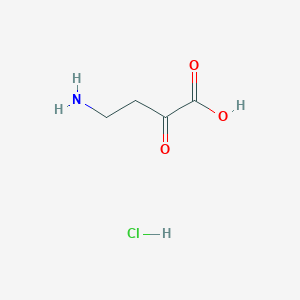
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide is a chemical compound belonging to the class of phospholes, which are heterocyclic compounds containing a phosphorus atom in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide can be synthesized through several methods. One common approach involves the reaction of dichlorophenylphosphine with isoprene, followed by oxidation. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine. The mixture is stirred at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxide to the corresponding phosphine.
Substitution: The compound can undergo substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phospholes, depending on the reagents and conditions used .
Applications De Recherche Scientifique
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include the modulation of enzyme activity and the inhibition of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide: Similar in structure but with a phenyl group instead of a methyl group.
3-Methyl-1-phenyl-2-phospholene 1-oxide: Another related compound with a different substitution pattern on the phosphole ring
Uniqueness
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
91469-24-8 |
|---|---|
Formule moléculaire |
C6H11OP |
Poids moléculaire |
130.12 g/mol |
Nom IUPAC |
1,2-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C6H11OP/c1-6-4-3-5-8(6,2)7/h3-4,6H,5H2,1-2H3 |
Clé InChI |
MDUAQARPWXWVEK-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCP1(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


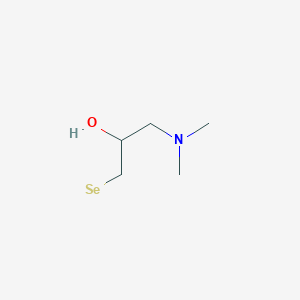
![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
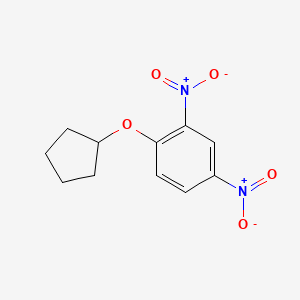
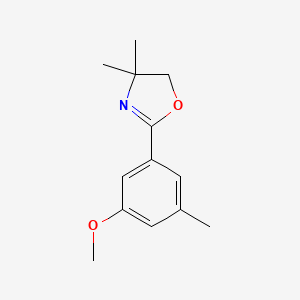

![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
